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Clinical Evidence at a Glance

The table below summarizes key clinical trials investigating entinostat and other relevant therapies in the

context of ESR1 mutations.

Trial / Drug Phase
Patient
Population

Key Finding Related to
ESR1 Mutations

Clinical Outcome

Entinostat +
Exemestane
(Japanese Trial)
[1]

II HR+/HER2-
advanced BC after

NSAI failure

Trend toward prolonged
PFS in patients with

ESR1 Y537S mutation;
identified as one of

several exploratory
biomarkers [1].

Median PFS: 5.8 mo
(Entinostat) vs 3.3 mo

(Placebo); HR: 0.75
(not statistically

significant) [1].

Entinostat +
Exemestane
(E2112) [2]

III HR+/HER2-
advanced BC after

NSAI failure

No specific results for
ESR1 mutant subgroups

reported in available
data; trial designed to

validate ENCORE 301
findings [2].

Primary endpoints were
PFS and OS; results

not yet fully reported.
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Trial / Drug Phase
Patient
Population

Key Finding Related to
ESR1 Mutations

Clinical Outcome

Camizestrant +
CDK4/6i
(SERENA-6) [3]

III HR+/HER2-

advanced BC with
emergent ESR1

mutation on 1st-
line AI+CDK4/6i

Biomarker-driven
therapy switch:
Patients switched to

camizestrant upon
ESR1 mutation

detection in ctDNA [3].

Median PFS: 16.0 mo

(switch) vs 9.2 mo
(control); HR=0.44.

FDA Breakthrough
Therapy designation

granted [3].

Abbreviations: BC (Breast Cancer), HR+ (Hormone Receptor-Positive), HER2- (Human Epidermal Growth

Factor Receptor 2-Negative), NSAI (Non-Steroidal Aromatase Inhibitor), PFS (Progression-Free Survival),

OS (Overall Survival), HR (Hazard Ratio), ctDNA (Circulating Tumor DNA).

Experimental Data and Protocols for Biomarker
Analysis

The exploratory biomarker analysis from the Japanese phase II entinostat trial provides insights into the

methodologies used to identify potential predictive biomarkers [1].

Lysine Acetylation in PBMCs: Peripheral blood mononuclear cells (PBMCs) were collected at
baseline and on treatment. Lysine acetylation was measured using flow cytometry with an anti-
acetylated lysine monoclonal antibody. Increased acetylation (a pharmacodynamic marker of
HDAC inhibition) was correlated with longer PFS [1].

Immune Cell Profiling by Flow Cytometry: Multiparameter flow cytometry was performed on
PBMCs to analyze immune cell subsets. Candidate biomarkers included CD86 expression on
dendritic cells and the expression of HLA-DR and ICOS on CD4+ T-cells [1].
Plasma Chemokine Analysis: Plasma concentrations of 39 analytes, including interferon gamma-
induced protein 10 (IP-10), were measured using a custom Multi-Analyte Profiling (MAP) assay
[1].

ctDNA and ESR1 Mutation Analysis: Circulating tumor DNA (ctDNA) was isolated from patient
plasma collected at baseline. *ESR1* mutations were detected using the OncoBEAM BEAMing
digital PCR platform, a highly sensitive method for identifying low-frequency mutations [1].

Interpretation and Comparison with Alternatives
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When comparing the data, two distinct narratives emerge for entinostat versus newer oral SERDs like

camizestrant.

Entinostat's Mechanism is Multifaceted: Entinostat is a class I HDAC inhibitor. Its ability to restore
endocrine sensitivity is proposed to work through multiple mechanisms, including epigenetic

modulation, immune effects in the tumor microenvironment, and potential re-sensitization to ER-
targeting therapies [1] [2]. The exploratory nature of the ESR1 biomarker data suggests its effect is

not exclusively dependent on this single mutation but may be part of a broader response profile.
Oral SERDs are Directly Targeted: In contrast, drugs like camizestrant and elacestrant are oral
Selective Estrogen Receptor Degraders (SERDs) designed to directly target and degrade the
estrogen receptor, including mutant forms (like Y537S) that are constitutively active and resistant to

aromatase inhibitors [4] [3]. The SERENA-6 trial provides a clear paradigm for using ESR1 mutations
detected in ctDNA to guide a therapy switch, demonstrating a direct, biomarker-driven clinical benefit

[3].

Biological Context of ESR1 Mutations and Treatment
Pathways

The following diagram illustrates the key signaling pathways involved in ESR1 mutation-driven resistance

and how different therapeutic classes intervene.
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Research Implications Summary

For researchers and drug development professionals, the key takeaways are:

Entinostat: The link between ESR1 mutations and response remains an exploratory finding from a
phase II trial. Its mechanism is broad, involving immune modulation and epigenetic changes. It should
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not yet be considered a biomarker-defined therapy for ESR1-mutant cancer outside of clinical trials

[1].
Oral SERDs (e.g., Camizestrant): These agents represent a validated, biomarker-driven
approach for ESR1-mutant breast cancer. The SERENA-6 trial establishes a new paradigm for
proactive ctDNA monitoring and therapy switching upon mutation detection [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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